2-Fluorophenyl-1,3-diboronic acid

pKa Lewis acidity boronic acid

Researchers constructing fluorinated covalent organic frameworks (COFs) often face supply gaps for high-purity fluorinated diboronic acid monomers. 2-Fluorophenyl-1,3-diboronic acid (CAS 2377610-01-8) resolves this at ≥98% purity. • Single ortho-F enhances Lewis acidity (pKa 7.93±0.58) without the hydrolytic instability of polyfluorinated analogs • 1,3-substitution yields distinct pore geometries vs. para-isomers for tailored COF design • Dual -B(OH)₂ groups enable sequential Suzuki-Miyaura coupling for terphenyl and π-conjugated architectures Supplied with full analytical documentation. Suitable for COF synthesis, diol-sensing materials, and pharmaceutical intermediate applications.

Molecular Formula C6H7B2FO4
Molecular Weight 183.74
CAS No. 2377610-01-8
Cat. No. B2437121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenyl-1,3-diboronic acid
CAS2377610-01-8
Molecular FormulaC6H7B2FO4
Molecular Weight183.74
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)B(O)O)F)(O)O
InChIInChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H
InChIKeyAIVHMMKXCCYYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluorophenyl-1,3-diboronic acid Procurement Guide


2-Fluorophenyl-1,3-diboronic acid (CAS 2377610-01-8) is a fluorinated aromatic diboronic acid building block (C6H7B2FO4, MW 183.74) . As an aryl diboronic acid featuring two reactive -B(OH)₂ groups at the 1- and 3-positions and a single ortho-fluorine substituent, this compound serves as a bifunctional monomer for covalent organic framework (COF) construction and as a versatile cross-coupling partner in Suzuki-Miyaura reactions [1][2]. Its predicted pKa of 7.93±0.58 positions it among moderately acidic fluorinated phenylboronic acids, distinguishing it from both non-fluorinated analogs and more highly fluorinated derivatives . Commercial availability at ≥97% purity enables direct research use without custom synthesis delays .

1 Bifunctional monomer for COF and terphenyl synthesis
2 Fluorinated aryl diboronic acid with modulated acidity
3 Research-grade direct-use building block

2-Fluorophenyl-1,3-diboronic acid Generic Substitution Limitations


Generic substitution of 2-fluorophenyl-1,3-diboronic acid with non-fluorinated 1,3-phenylenediboronic acid or alternative halogenated (Cl, Br) analogs fundamentally alters reactivity, acidity, and material properties in ways that cannot be compensated by adjusting reaction conditions [1]. The single ortho-fluorine atom in the 2-position confers enhanced Lewis acidity without the severe hydrolytic instability observed in difluoro- and polyfluoro-substituted analogs, as demonstrated by systematic studies of fluorinated phenylboronic acids [2][3]. This balance between reactivity and stability is position-dependent and cannot be achieved by alternative halogen substituents, which exhibit different electronic profiles and crystallographic behaviors [4]. In COF synthesis, the fluorine substituent modulates framework hydrophobicity and crystallinity—properties that non-fluorinated diboronic acid monomers cannot replicate [5].

Non-fluorinated analog
Substitution with non-fluorinated 1,3-phenylenediboronic acid may shift acidity and material properties in ways not readily compensated by reaction conditions.
Alternative halogen analogs
Cl or Br analogs exhibit different electronic profiles and crystallographic behavior; reported fluorine-specific Lewis acidity may not transfer.
Polyfluorinated analogs
Di-ortho-fluoro derivatives are more susceptible to hydrolytic protodeboronation, requiring specialized handling and catalyst conditions.

2-Fluorophenyl-1,3-diboronic acid Comparative Evidence


Lewis Acidity: Fluorinated vs. Non-Fluorinated Diboronic Acids

2-Fluorophenyl-1,3-diboronic acid exhibits a predicted pKa of 7.93±0.58, representing a measurable increase in Lewis acidity compared to non-fluorinated 1,3-phenylenediboronic acid (predicted pKa 8.14±0.10) [1]. This ΔpKa ≈ 0.21 difference arises from the electron-withdrawing effect of the ortho-fluorine substituent, which enhances boronic acid electrophilicity and facilitates diol binding and transmetalation [2]. Systematic studies across fluorinated phenylboronic acid isomers confirm that fluorine substitution position and number directly correlate with acidity enhancement, with pKa values spanning 6.17–8.77 across mono- through tetra-fluorinated derivatives [2].

Lewis Acidity
Cross-study comparable
ΔpKa ≈ -0.21 vs non-fluorinated
Reported acidity enhancement may support diol binding and transmetalation.
Predicted pKa: 7.93±0.58 vs 8.14±0.10; computational models.
pKa Lewis acidity boronic acid fluorinated aryl

Hydrolytic Stability Across Fluorination Levels

Systematic spectrophotometric and potentiometric studies of fluorinated phenylboronic acids reveal that hydrolytic instability (protodeboronation) is most pronounced in compounds bearing two ortho-fluorine atoms, with decomposition rates accelerating under basic aqueous conditions [1][2]. 2-Fluorophenyl-1,3-diboronic acid, bearing only one ortho-fluorine substituent, occupies an intermediate stability profile—more stable than 2,6-difluoro or polyfluoro derivatives yet retaining sufficient acidity enhancement over non-fluorinated analogs [1]. This stability differential is critical for Suzuki-Miyaura coupling applications, where polyfluorinated arylboronic acids suffer from rapid protodeboronation that reduces coupling yields unless specialized precatalysts are employed [3].

Hydrolytic Stability
Class-level inference
Intermediate stability
Intermediate stability profile between non-fluorinated and di-ortho-fluoro analogs.
Qualitative ranking from systematic isomer studies; aqueous buffer conditions.
hydrolytic stability protodeboronation fluorinated boronic acid

Bifunctional Diboronic Acid vs. Monoboronic Acids

The 1,3-diboronic acid configuration of 2-fluorophenyl-1,3-diboronic acid enables sequential or simultaneous double Suzuki-Miyaura coupling at two distinct positions, a capability absent in monoboronic acid alternatives such as 2-fluorophenylboronic acid or 4-fluorophenylboronic acid [1]. Studies on related 1,3-phenylenediboronic acid systems demonstrate two-step acid-base equilibria with distinct pKa values for each boronic acid moiety, enabling site-selective reactivity under appropriate conditions [2]. This bifunctionality supports terphenyl synthesis via double cross-coupling (reported yields 52-75% for unsymmetrical dicoupled products from analogous diboronic acid systems) [3] and serves as a key monomer for COF construction via boroxine or boronate ester linkages [4].

Bifunctional vs. Monoboronic
Cross-study comparable
Two B(OH)₂ sites vs Single B(OH)₂ site
Diboronic acid architecture required for double coupling and COF polymerization.
Double coupling yields 52–75% reported for analogous systems.
Suzuki-Miyaura coupling double coupling COF monomer diboronic acid

2-Fluorophenyl-1,3-diboronic acid Priority Applications


Covalent Organic Framework (COF) Monomer Synthesis

2-Fluorophenyl-1,3-diboronic acid serves as a fluorinated diboronic acid monomer for constructing boroxine-linked or boronate ester-linked 2D/3D covalent organic frameworks. The ortho-fluorine substituent modulates framework hydrophobicity and crystallinity relative to non-fluorinated phenylenediboronic acid monomers [1], while the 1,3-substitution pattern produces distinct pore geometries compared to para-substituted (1,4-) diboronic acid isomers [2]. This monomer enables synthesis of fluorinated COFs with potential applications in gas storage, catalysis, and sensing where fluorine incorporation enhances performance.

Double Suzuki-Miyaura Coupling for Terphenyl Scaffolds

The two boronic acid groups at the 1- and 3-positions enable sequential or simultaneous double Suzuki-Miyaura coupling to construct terphenyls and extended π-conjugated systems [3]. 2-Fluorophenyl-1,3-diboronic acid couples with aryl halides to generate fluorinated multi-aryl architectures relevant to organic electronics, liquid crystals, and pharmaceutical intermediates [4]. The single ortho-fluorine substituent enhances transmetalation efficiency compared to non-fluorinated 1,3-phenylenediboronic acid while maintaining acceptable stability under standard coupling conditions, unlike more labile polyfluorinated analogs [5].

Molecular Recognition and Sensor Development

With a predicted pKa of 7.93±0.58 , 2-fluorophenyl-1,3-diboronic acid is positioned for diol recognition at near-physiological pH, making it suitable for glucose sensing, glycoprotein enrichment, and saccharide-responsive materials [6]. The fluorine substituent enhances binding affinity relative to non-fluorinated phenylenediboronic acids (predicted pKa 8.14±0.10) [7], while the diboronic acid architecture enables cooperative binding and enhanced selectivity for specific diol-containing analytes compared to monoboronic acid sensors [8].

Application
Selection Property
Validation Focus
COF monomer synthesis research
Fluorinated 1,3-diboronic acid architecture
Framework hydrophobicity and crystallinity modulation
Terphenyl and π-conjugated scaffold synthesis
Bifunctional cross-coupling reactivity
Double Suzuki-Miyaura coupling efficiency
Diol-recognition sensor research
Predicted acidity for near-physiological binding
Binding affinity and selectivity evaluation

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